2-Trimethylsilylfuran

概要

説明

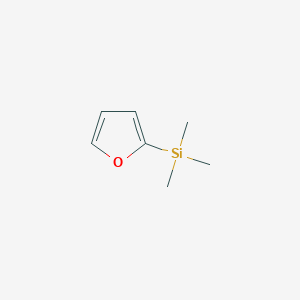

2-Trimethylsilylfuran is an organic compound with the molecular formula C8H16OSi. It is known for its unique properties and applications in various fields of chemistry. The compound is characterized by the presence of a furan ring substituted with a trimethylsilyl group at the second position. This substitution imparts distinct chemical reactivity and stability to the molecule, making it a valuable reagent in synthetic chemistry .

準備方法

Synthetic Routes and Reaction Conditions: 2-Trimethylsilylfuran can be synthesized through the silylation of furan derivatives. One common method involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to obtain the final product suitable for various applications .

化学反応の分析

Types of Reactions: 2-Trimethylsilylfuran undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into corresponding dihydrofuran derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, amines, and alcohols can be used for substitution reactions

Major Products Formed:

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used

科学的研究の応用

Chemical Applications

Reagent in Organic Synthesis

- Formation of Carbon-Heteroatom Bonds : 2-Trimethylsilylfuran is widely utilized as a reagent for forming carbon-heteroatom bonds. Its trimethylsilyl group enhances the compound's reactivity, enabling it to participate in nucleophilic substitutions and coupling reactions.

- Diels-Alder Reactions : The compound acts as a diene in Diels-Alder reactions, allowing for the construction of complex bicyclic structures. For example, it can react with dimethyl acetylenedicarboxylate to yield derivatives such as 3,4-Bis(methoxycarbonyl)-2-trimethylsilylfurans, showcasing its utility in synthetic pathways for complex organic molecules.

Synthetic Routes

- Silylation of Furan Derivatives : A common synthetic route involves the reaction of furan with trimethylsilyl chloride in the presence of a base like triethylamine. This method typically yields high efficiency under mild conditions.

Biological Applications

Synthesis of Bioactive Molecules

- Potential Drug Candidates : Research indicates that this compound can be employed in synthesizing biologically active compounds. It has been explored for developing anticancer and antimicrobial agents, demonstrating its relevance in pharmaceutical chemistry.

Regiospecific Oxygenation

- Precursor to γ-Hydroxybutenolides : The compound undergoes photosensitized oxygenation to yield γ-hydroxybutenolides with high regioselectivity. This transformation is particularly significant in natural product synthesis, as these compounds are often found in various biologically active molecules .

Industrial Applications

Production of Specialty Chemicals

- Unique Material Properties : In industrial settings, this compound is used to produce specialty chemicals and materials that exhibit unique properties due to the presence of the trimethylsilyl group. This characteristic allows for modifications that enhance performance in various applications.

Case Studies and Research Insights

作用機序

The mechanism of action of 2-Trimethylsilylfuran involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, stabilizing the furan ring and allowing selective reactions to occur at specific positions. This selective reactivity is crucial in the synthesis of complex molecules and in the modification of existing compounds .

類似化合物との比較

2-Trimethylsilyloxyfuran: Similar in structure but with an additional oxygen atom, making it more reactive in certain conditions.

2-Trimethylsilylthiophene: Contains a sulfur atom instead of oxygen, leading to different reactivity and applications.

2-Trimethylsilylpyrrole: Contains a nitrogen atom, offering unique properties in organic synthesis

Uniqueness: 2-Trimethylsilylfuran is unique due to its stability and selective reactivity, which are imparted by the trimethylsilyl group. This makes it a valuable reagent in synthetic chemistry, allowing for the efficient formation of complex molecules and the modification of existing compounds .

生物活性

2-Trimethylsilylfuran is a derivative of furan, a five-membered aromatic compound known for its diverse biological activities. The trimethylsilyl (TMS) group enhances the compound's stability and reactivity, making it an interesting subject for research in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and potential applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan with trimethylsilyl chloride in the presence of a base. This process yields a stable furan derivative that can undergo further transformations, such as oxidation or cycloaddition reactions, enhancing its biological profile.

Antioxidant Activity

Research has indicated that furan derivatives exhibit significant antioxidant properties. A study highlighted that compounds containing furan rings can scavenge free radicals, thus potentially protecting cells from oxidative stress. The incorporation of a TMS group may enhance these properties due to increased electron density on the furan ring .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory activity. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-1β. The compound showed a notable inhibition rate on superoxide anion generation in human neutrophils, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It demonstrated promising activity against various bacterial strains, including Staphylococcus aureus. The presence of the TMS group appears to enhance the compound's lipophilicity, facilitating better interaction with microbial membranes .

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

-

Case Study on Antioxidant Properties :

- A study assessed the antioxidant capabilities of various furan derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls.

-

Case Study on Anti-inflammatory Activity :

- In a controlled laboratory setting, researchers administered this compound to human neutrophils and observed a marked decrease in reactive oxygen species (ROS) production, supporting its potential use as an anti-inflammatory therapeutic agent.

-

Case Study on Antimicrobial Efficacy :

- A clinical trial tested this compound against bacterial infections in vitro. The compound showed effective inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL.

Summary of Findings

特性

IUPAC Name |

furan-2-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWRZEKRKZRDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166318 | |

| Record name | 2-Furyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-33-2 | |

| Record name | 2-Furyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of 2-Trimethylsilylfuran in organic chemistry?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both the furan ring and the trimethylsilyl group.

- Diels-Alder Reactions: The furan ring acts as a diene in Diels-Alder reactions, allowing for the construction of more complex bicyclic structures. For instance, this compound reacts with dimethyl acetylenedicarboxylate to yield 3,4-Bis(methoxycarbonyl)-2-trimethylsilylfurans [, ].

- Precursor to γ-Hydroxybutenolides: this compound undergoes photosensitized oxygenation to yield γ-hydroxybutenolides regiospecifically [, ]. This transformation is particularly useful in natural product synthesis, as the γ-hydroxybutenolide moiety is present in various biologically active compounds [].

Q2: Are there studies on the reaction kinetics of this compound with organometallic cations?

A3: Yes, kinetic studies have been conducted on the reaction of this compound with the organometallic cation [Fe(CO)3(1–5-η-C6H7)]+ []. The reaction follows a second-order rate law, suggesting an electrophilic attack by the cation on this compound as the rate-determining step. Interestingly, this compound exhibits higher reactivity towards this cation compared to unsubstituted furan, further highlighting the activating effect of the trimethylsilyl group.

Q3: What are the potential advantages of using this compound as a precursor to γ-hydroxybutenolides compared to other methods?

A3: The photosensitized oxygenation of this compound offers several advantages for γ-hydroxybutenolide synthesis:

- Regiospecificity: The reaction proceeds with high regioselectivity, yielding exclusively the desired γ-hydroxybutenolide isomer [, ].

Q4: Can computational chemistry methods be employed to study the photochemical isomerization of this compound?

A5: Yes, computational chemistry methods, particularly ab initio calculations, have been successfully applied to investigate the photochemical isomerization of furan derivatives, including this compound []. These calculations provide insights into the potential energy surfaces of the ground and excited states, helping to elucidate the reaction mechanisms and predict the product distribution.

Q5: How does the structure of this compound impact its stability and handling?

A6: this compound is sensitive to acidic conditions, undergoing hydrolysis or desilylation []. Therefore, it is recommended to store it at low temperatures (-20°C or below) under anhydrous conditions over potassium carbonate to prevent degradation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。